Acetylthiamine

Vue d'ensemble

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Applications De Recherche Scientifique

Central Cholinergic Effect of Thiamine : Thiamine has been suggested to play a role in the presynaptic release of acetylcholine in the central nervous system. Studies indicate that thiamine may exhibit anticholinesterase activity and bind to nicotinic receptors, thus potentially affecting cognitive functions and memory recall (Meador et al., 1993).

Synthesis and Properties of Acetylthiamin Pyrophosphate : The synthesis of 2-acetylthiamin pyrophosphate (acetyl-TPP) and its properties have been studied, highlighting its potential role as an enzymatic acyl-transfer intermediate. This compound's reactivity with water and other nucleophiles is significant for understanding its biological roles (Gruys et al., 1987).

Effects in Neurodegenerative Diseases : Thiamine and its derivatives, including Acetylthiamine, have been evaluated for their neuroprotective potential in neurodegenerative diseases like Parkinson’s and Alzheimer’s. These compounds may play a role in counteracting cognitive aging and dementia (Tardiolo et al., 2018).

Non-coenzyme Action of Thiamine : Thiamine can act through non-coenzyme mechanisms, such as the facilitation of acetylcholinergic neurotransmission. It's also involved in regulatory binding with proteins and enzymes that do not use Thiamine diphosphate (ThDP) as a coenzyme, indicating broader molecular mechanisms in neurotropic action (Aleshin et al., 2019).

Lysine Acetylation Targets : Lysine acetylation, a process where lysine residues in proteins are acetylated, has been found to be broadly involved in cellular functions. This research may provide insights into the actions of lysine deacetylase inhibitors, which have clinical applications in treatments for cancer (Choudhary et al., 2009).

Therapeutic Effects in Diabetes and Hypertension : Thiamine has been compared to angiotensin converting enzyme inhibitors (ACE inhibitors) for its effects in controlling blood glucose and arterial blood pressure in diabetic rats. This indicates a potential role for thiamine in treating chronic diseases such as diabetes and hypertension (Khalifa et al., 2018).

Acetylcholinesterase Activity : Thiamine and its derivatives have been studied for their effects on acetylcholinesterase activity in both blood and brain, indicating potential applications in managing neurodegenerative conditions (Petrov Sa et al., 1987).

Prevention of Phenol Poisoning : Studies have explored the role of thiamine in preventing phenol poisoning, suggesting its use in occupational health for workers exposed to phenol vapors (Ri et al., 1981).

Mécanisme D'action

Target of Action

Acetylthiamine, a derivative of thiamine (vitamin B1), primarily targets enzymes involved in carbohydrate metabolism . Thiamine plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .

Mode of Action

The mode of action of this compound involves its conversion into active forms known as phosphorylated thiamine derivatives . These active forms interact with their targets, leading to changes in cellular processes. For instance, it is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in the synthesis of acetylcholine, a neurotransmitter, by intervening twice in its synthesis: first in the mitochondria in the decarboxylation of pyruvic acid, then in the cytoplasm in the decarboxylation of citric acid . Moreover, it is involved in the acetyl CoA pathway, which is considered ancient and is used by organisms for H2-dependent carbon and energy metabolism .

Pharmacokinetics

The pharmacokinetics of this compound, like that of thiamine, involves both active and passive absorption processes . Thiamine cannot be stored in the body; however, once absorbed, the vitamin is concentrated in muscle tissue . The pharmacokinetics of thiamine is modulated by OCT1 genotype, which affects thiamine transport .

Result of Action

The result of this compound’s action at the molecular and cellular level is the facilitation of acetylcholinergic neurotransmission . This is supported by the discovery of thiamine triphosphate (ThTP)-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn, and thiamine interaction with the TAS2R1 receptor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the reaction of this compound with amines and thiols has been studied under conditions as near as possible to those in the living organism . Additionally, the acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride has been reported .

Propriétés

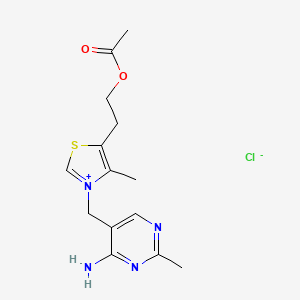

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4O2S.ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSHYYQFAKJDON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955730 | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3419-28-1 | |

| Record name | Acetylthiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

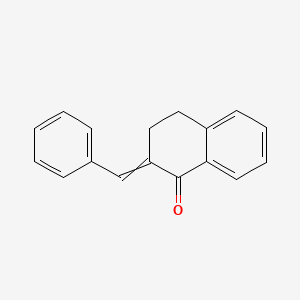

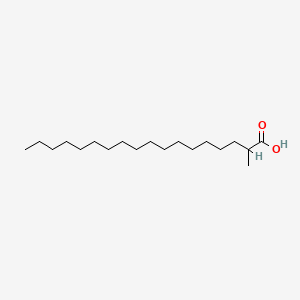

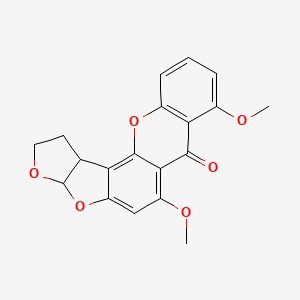

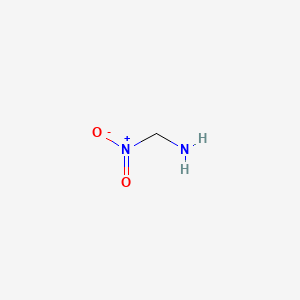

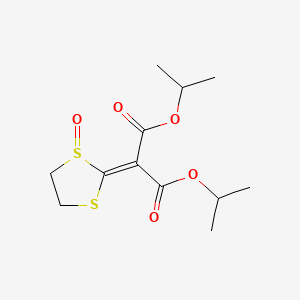

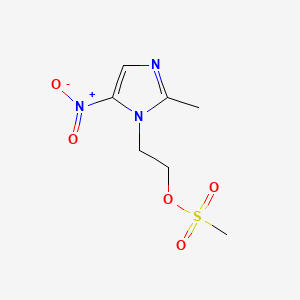

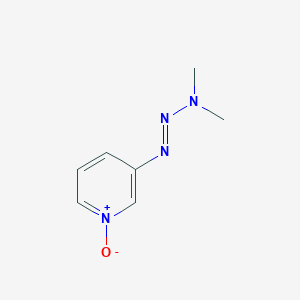

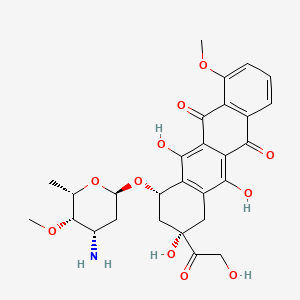

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B1199058.png)